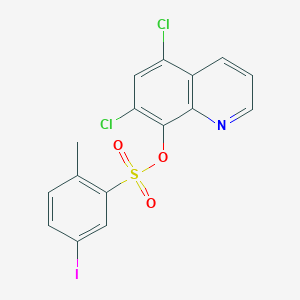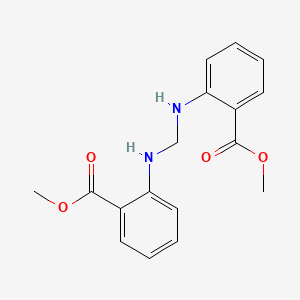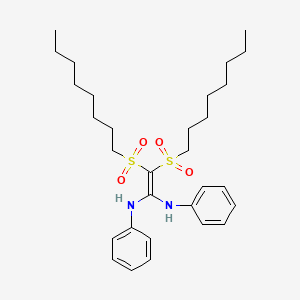
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(3-bromophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BROMO-1-(3-BROMOBENZOYL)-3,5-DIMETHYL-1H-PYRAZOLE is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of bromine atoms at the 4 and 3 positions of the pyrazole and benzoyl rings, respectively, and methyl groups at the 3 and 5 positions of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-(3-BROMOBENZOYL)-3,5-DIMETHYL-1H-PYRAZOLE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-BROMO-1-(3-BROMOBENZOYL)-3,5-DIMETHYL-1H-PYRAZOLE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or vinyl groups using palladium catalysts and boron reagents.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Substitution: Amines, thiols, alkoxides
Coupling: Palladium catalysts, boron reagents
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
4-BROMO-1-(3-BROMOBENZOYL)-3,5-DIMETHYL-1H-PYRAZOLE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 4-BROMO-1-(3-BROMOBENZOYL)-3,5-DIMETHYL-1H-PYRAZOLE involves its interaction with specific molecular targets. The bromine atoms and benzoyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-(3-bromobenzoyl)-1H-pyrazole
- 4-Bromo-1-(3-bromobenzoyl)-3-methyl-1H-pyrazole
- 4-Bromo-1-(3-bromobenzoyl)-5-methyl-1H-pyrazole
Uniqueness
4-BROMO-1-(3-BROMOBENZOYL)-3,5-DIMETHYL-1H-PYRAZOLE is unique due to the presence of both bromine atoms and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H10Br2N2O |
|---|---|
Peso molecular |
358.03 g/mol |
Nombre IUPAC |
(4-bromo-3,5-dimethylpyrazol-1-yl)-(3-bromophenyl)methanone |
InChI |
InChI=1S/C12H10Br2N2O/c1-7-11(14)8(2)16(15-7)12(17)9-4-3-5-10(13)6-9/h3-6H,1-2H3 |
Clave InChI |
OBRPEZIZHCNJGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)Br)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010480.png)


![2,2-dimethyl-5-[4-(1H-tetrazol-5-yl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15010512.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B15010515.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B15010531.png)
![2-({(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15010536.png)
![(2E)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B15010546.png)
![N-(4-{[1-(4-chlorophenyl)-2-methylpropan-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B15010551.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15010557.png)
![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15010564.png)
![(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15010574.png)
